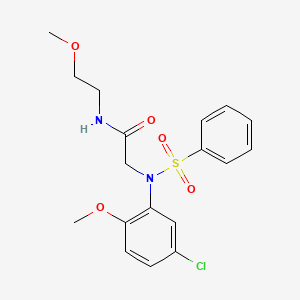![molecular formula C19H19F2N3O4S B4978563 3,4-difluoro-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B4978563.png)
3,4-difluoro-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as 'compound X' in scientific literature.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various research fields. It has been found to exhibit potent inhibitory activity against several enzymes, including proteases, kinases, and phosphatases. This makes it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of enzyme activity by binding to the active site of the enzyme. The binding of compound X to the enzyme results in the disruption of the enzyme's function, leading to the inhibition of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that compound X has a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. Additionally, compound X has been shown to exhibit anti-inflammatory properties and has the potential to be used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its potency and selectivity towards specific enzymes. This makes it a valuable tool for studying enzyme function and the development of enzyme inhibitors. However, one limitation of using compound X is its potential toxicity towards non-targeted cells. Therefore, careful consideration must be taken when designing experiments using this compound.
Direcciones Futuras
There are several future directions for the research and development of compound X. One potential direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to determine the specific enzymes that compound X can inhibit and its potential applications in drug discovery. Furthermore, the potential toxicity of compound X towards non-targeted cells needs to be further investigated, and alternative methods for targeting specific cells need to be explored.
Conclusion:
In conclusion, compound X is a promising chemical compound that has potential applications in various research fields. Its potency and selectivity towards specific enzymes make it a valuable tool for studying enzyme function and the development of enzyme inhibitors. However, its potential toxicity towards non-targeted cells must be carefully considered when designing experiments. Further research is needed to determine its specific applications in drug discovery and development.
Métodos De Síntesis
The synthesis of compound X involves the reaction between 3,4-difluorobenzohydrazide and 4-(1-piperidinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction occurs under mild conditions and yields a high purity product. The synthesis of compound X has been optimized to produce large quantities of the compound for research purposes.
Propiedades
IUPAC Name |
3,4-difluoro-N'-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4S/c20-16-9-6-14(12-17(16)21)19(26)23-22-18(25)13-4-7-15(8-5-13)29(27,28)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVOWZXGGNTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-(4-bromophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4978491.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B4978511.png)
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4978524.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4978530.png)
![3,3'-methylenebis[6-(benzoylamino)benzoic acid]](/img/structure/B4978536.png)

![N-isopropyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4978549.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4978568.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide](/img/structure/B4978574.png)
![N-(4-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B4978581.png)